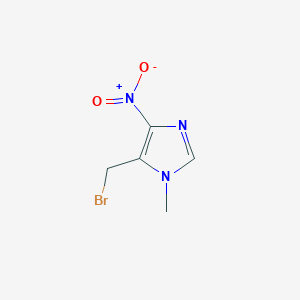

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole

Description

5-(Bromomethyl)-1-methyl-4-nitro-1H-imidazole (CAS: 1017279-02-5) is a brominated nitroimidazole derivative with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of 220.03 g/mol . This compound is commercially available for research purposes, with purity levels up to 97% . Its structure features a bromomethyl group at position 5, a methyl group at position 1, and a nitro group at position 4 on the imidazole ring. The bromomethyl substituent enhances its reactivity as an alkylating agent, making it valuable in synthesizing hypoxia-targeted prodrugs, such as quaternary ammonium salts of alkaloids like tylophorine and antofine .

Properties

IUPAC Name |

5-(bromomethyl)-1-methyl-4-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASKXMPCTDGSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole typically involves the bromomethylation of 1-methyl-4-nitro-1H-imidazole. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.

Industrial Production Methods

Industrial production of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Reduction: Formation of 5-(aminomethyl)-1-methyl-4-nitro-1H-imidazole.

Oxidation: Formation of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

The compound 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is a substituted nitroimidazole derivative with applications in medicinal chemistry as an antimicrobial agent . Research has explored its use in creating hybrid molecules with enhanced antibacterial properties .

Antibacterial Applications of Nitroimidazole Hybrids

Nitroimidazole derivatives, including metronidazole, are effective against Gram-negative and Gram-positive bacteria, as well as protozoa like Giardia, Lamblia, and Entamoeba histolytica . Metronidazole is used to treat infections caused by anaerobic Gram-negative bacteria such as Helicobacter pylori, and Clostridium difficile, a Gram-positive anaerobic bacillus .

Enhanced Antibacterial Activity Through Hybridization

Combining nitroimidazoles with other bioactive heterocycles can improve their effectiveness against resistant bacterial strains .

- (Z)-2-[(5-nitrofuran-2-yl)methylene] benzofuran-3(2H)-ones: These compounds exhibit antibacterial properties against Gram-positive (S. aureus) and Gram-negative (Caulobacter crescentus) bacteria .

- (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones and (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene] benzofuran-3(2H)-ones: These nitroimidazole hybrids have shown in vitro antibacterial properties against S. aureus, methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, Bacillus subtilis, and K. pneumoniae .

- 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids: These hybrids inhibit the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains . For example, 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide at 8 μg/disc had inhibition zone diameters of 32 and 27 mm against these two bacterial strains, respectively .

- Metronidazole/1,2,3-triazole conjugates: These conjugates were synthesized to overcome resistance to metronidazole and tested against Gram-negative E. coli and P. aeruginosa, and Gram-positive S. aureus .

Synthesis of Nitroimidazole Hybrids

The synthesis of these hybrids often involves condensation reactions. For example, 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde is condensed with 3(2H)-benzofuranones in AcOH at 100 °C with sulfuric acid or Ac2O with AcONa to produce compounds . Similarly, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde reacts with benzofuran-3(2H)-ones in Ac2O with AcONa to synthesize other hybrids .

One synthetic route involves converting metronidazole to 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, which is then reacted with KMnO4 and NaHCO3 to yield a carboxylic acid . This compound is treated with SOCl2 to form a 5-chloroformyl derivative, which reacts with glycine to produce an intermediate . This intermediate then reacts with aryl aldehydes to form compounds that, upon reaction with hydrazine hydrate, yield the final compounds .

Other Applications

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Nitroimidazole Derivatives

Key Structural Differences :

- Bromomethyl vs. Bromo/Chloro Substituents : The bromomethyl group in the target compound enhances alkylation efficiency compared to simpler bromo (e.g., 4-bromo-2-methyl-5-nitro-1H-imidazole) or chloro (e.g., 5-(3-chlorophenyl)-...) analogues .

- Nitro Group Position: The nitro group at position 4 in the target compound contrasts with derivatives like 5-nitroimidazoles (e.g., metronidazole), which have the nitro group at position 3.

Critical Observations :

- Electron-Deficient Nitro Group : The nitro group in all compounds enables bioreduction under hypoxic conditions, generating cytotoxic radicals. However, the bromomethyl group in the target compound adds alkylation capability, broadening its utility beyond antimicrobial applications .

- Substituent Impact on Bioavailability : Bulkier groups (e.g., 3-chlorophenyl) improve target specificity but may reduce solubility compared to smaller substituents like bromomethyl .

Biological Activity

5-(Bromomethyl)-1-methyl-4-nitro-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(Bromomethyl)-1-methyl-4-nitro-1H-imidazole features a bromomethyl group at the 5-position and a nitro group at the 4-position of the imidazole ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-(Bromomethyl)-1-methyl-4-nitro-1H-imidazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | |

| Escherichia coli | 4 µg/mL | |

| Klebsiella pneumoniae | 8 µg/mL | |

| Bacillus subtilis | 3 µg/mL |

The mechanism of action for 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole involves interaction with specific enzymes and cellular targets. Studies suggest that the compound may inhibit key metabolic pathways in bacteria, leading to cell death. This is particularly relevant in the context of rising antibiotic resistance, as compounds targeting novel pathways are crucial for developing effective treatments.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various imidazole derivatives, including 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole. The study found that this compound exhibited potent activity against resistant strains of Staphylococcus aureus, with an MIC significantly lower than traditional antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship (SAR) of imidazole derivatives. The introduction of the bromomethyl and nitro groups was found to enhance antibacterial activity compared to other substitutions. This study provides insights into how modifications can lead to improved therapeutic profiles.

Q & A

Q. What are the common synthetic routes for preparing 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the imidazole core via cyclization reactions. For example, condensation of 1,2-diamines with α-halo ketones under acidic conditions (e.g., ZnCl₂ as a catalyst) to form the imidazole ring .

- Step 2: Nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 3: Bromination of the methyl group at the 5-position. This may employ N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., using AIBN as a catalyst) in solvents like CCl₄ or DMF .

Key Considerations: - Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity. For instance, DMF enhances solubility of intermediates .

- Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assigns proton and carbon environments. For example, the nitro group at C4 deshields adjacent protons, causing downfield shifts (δ 8.1–8.5 ppm for aromatic protons) .

- HRMS (ESI): Validates molecular weight (e.g., [M+H]+ peak at m/z 260.98 for C₆H₇BrN₃O₂) with <2 ppm error .

- IR Spectroscopy: Identifies functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C-Br stretch at ~560 cm⁻¹) .

- Elemental Analysis: Confirms purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What are the typical purification strategies post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction: Separates organic phases using ethyl acetate and water, followed by brine washing to remove polar impurities .

- Drying Agents: Anhydrous Na₂SO₄ or MgSO₄ to remove residual moisture .

- Chromatography: Flash chromatography (silica gel, hexane/ethyl acetate gradients) resolves closely related impurities .

- Recrystallization: Ethanol/water mixtures are common for nitroimidazoles due to their moderate solubility .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazole ring be achieved during synthesis?

Methodological Answer: Regioselectivity is controlled via:

- Directing Groups: The nitro group at C4 acts as a meta-director, favoring bromination at C5. Computational studies (DFT) predict electron-deficient sites for electrophilic attack .

- Catalytic Strategies: Palladium-catalyzed C-H activation enables selective bromination at the methyl group. For example, Pd(OAc)₂ with ligands like PPh₃ in DMF at 80°C .

- Protection/Deprotection: Temporary protection of the nitro group (e.g., using Boc anhydride) allows selective modification of other positions .

Contradictions: Alternative methods using radical initiators (e.g., AIBN/NBS) may yield mixed regioisomers, requiring careful optimization .

Q. What computational approaches aid in predicting the reactivity and biological activity of this compound?

Methodological Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices. For example, the C5 bromomethyl group shows high electrophilicity, making it reactive in cross-coupling reactions .

- Molecular Docking: Models interactions with biological targets (e.g., nitroreductase enzymes). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets in proteins .

- MD Simulations: Assess stability in solvent environments (e.g., water/DMSO mixtures) to guide formulation for in vitro assays .

Q. How can researchers resolve contradictions in biological activity data for nitroimidazole derivatives?

Methodological Answer:

- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate cytotoxic vs. specific effects .

- Metabolic Profiling: LC-MS/MS identifies metabolites (e.g., reduced nitro groups to amines) that may alter activity .

- Target Validation: CRISPR-Cas9 knockout of suspected targets (e.g., nitroreductases) confirms mechanism-of-action .

Case Study: Inconsistent antimicrobial activity across studies may arise from variations in bacterial nitroreductase expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.